molecular formula C7H4BrClN2 B2916364 6-Amino-2-bromo-3-chlorobenzonitrile CAS No. 1934421-15-4

6-Amino-2-bromo-3-chlorobenzonitrile

Cat. No.: B2916364
CAS No.: 1934421-15-4
M. Wt: 231.48
InChI Key: FTLQTMJDWBPFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-chlorobenzonitrile typically involves the introduction of amino, bromo, and chloro groups onto a benzonitrile core. One common method is the halogenation of 2-amino-3-chlorobenzonitrile, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and halogenated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

6-Amino-2-bromo-3-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of amino, bromo, and chloro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-chlorobenzonitrile
  • 2-Amino-6-chlorobenzonitrile
  • 4-Amino-2-chlorobenzonitrile

Uniqueness

6-Amino-2-bromo-3-chlorobenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-amino-2-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQTMJDWBPFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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